2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide
Description
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide (molecular formula: C₂₃H₁₉ClFN₃O₃S; molecular weight: 471.9 g/mol) features a sulfonated benzo[e][1,2,3]thiadiazine core substituted with a 2-fluorophenyl group at position 4 and a chlorine atom at position 4. The acetamide side chain is linked to a 4-methoxybenzyl group, which enhances solubility due to the electron-donating methoxy substituent . This structural motif is common in bioactive molecules, particularly in acetylcholinesterase inhibitors and heterocyclic pharmaceuticals .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-32-17-9-6-15(7-10-17)13-26-22(29)14-28-27-23(18-4-2-3-5-20(18)25)19-12-16(24)8-11-21(19)33(28,30)31/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVSCQGNVNSTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide is a derivative of benzo[e][1,2,3]thiadiazine and has garnered attention for its potential biological activities. This article will explore its synthesis, pharmacological properties, and biological activity based on recent studies.
- Molecular Formula : C19H19ClF N3O3S
- Molecular Weight : 410.88 g/mol
- CAS Number : 1031557-71-7
Synthesis
The synthesis of this compound typically involves the reaction of substituted benzaldehydes with thiadiazine derivatives under specific conditions. The synthetic pathway often includes steps such as:
- Formation of the thiadiazine core.
- Substitution reactions to introduce the chloro and fluorophenyl groups.
- Final acetamide formation.
Pharmacological Properties
Research indicates that the compound exhibits various pharmacological activities:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent:
- Cell Line Studies : The compound has shown significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating high potency in inducing apoptosis through pathways involving P53 and caspases .
- Mechanism of Action : It disrupts microtubule formation in cancer cells, which is critical for cell division .
Antibacterial Activity
The compound has demonstrated antibacterial properties against several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
| Bacteria Tested | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 16 |
Enzyme Inhibition
The compound exhibits inhibitory effects on certain enzymes:
- PARP-1 Inhibition : An IC50 of 0.88 μg/mL was reported, indicating significant potential in cancer therapy by targeting DNA repair mechanisms .
- Alkaline Phosphatase Inhibition : It showed notable inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various diseases including cancer .
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a 38-fold increase in apoptosis compared to control groups. This was attributed to increased expression of pro-apoptotic genes and decreased anti-apoptotic factors .
- Microtubule Disruption : In A549 lung cancer cells, the compound was shown to prevent tubulin polymerization, leading to disrupted microtubule networks which are essential for mitosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle and Substituent Variations
The benzo[e][1,2,3]thiadiazine-1,1-dioxide core is a defining feature shared with analogs. Key differences arise in substituent patterns and side-chain modifications:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Solubility and Polarity : The 4-methoxybenzyl group in the target compound likely improves aqueous solubility compared to the 2,6-dimethylphenyl analog, where methyl groups increase hydrophobicity .
Steric and Reactivity Profiles : The thioether linkage in the C₁₇H₁₅ClFN₃O₃S₂ analog () introduces a flexible sulfur atom, which may alter conformational dynamics or redox reactivity compared to the target compound’s acetamide linkage .
Crystallographic and Conformational Analysis
- Software Tools : Structures of these compounds are typically resolved using SHELX or OLEX2 , with enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) ensuring accurate chiral assignments .
- Crystal Packing : The 4-methoxybenzyl group in the target compound may participate in hydrogen bonding or π-π stacking, influencing crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
